Isopropylphenyladenosine
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Overview
Description
N-Isopropyl-N-phenyl-adenosine. Antilipemic agent. Synonym: TH 162.
Scientific Research Applications
Alternative to Xylene in Tissue Processing
Isopropylphenyladenosine has been evaluated as an alternative to xylene in the processing of tissue in anatomical pathology. This study compared sections processed with xylene and those processed using isopropylphenyladenosine, focusing on the quality of slides produced, particularly regarding histochemical and immunohistochemical stains (Bettington, 2011).
Study of Soil Microbial Communities
Research on the metabolism of isopropylphenyladenosine in soil explored its degradation and the dynamics of the microbial communities involved. This study provided insights into the side chain and ring metabolism of isopropylphenyladenosine in different soil conditions, revealing how microbial communities respond to and metabolize this compound (Bending, Shaw, & Walker, 2001).
Molecular Scaffold in Biochemical Studies
Isopropylphenyladenosine has been used as a molecular scaffold for introducing modifications in the ribose moiety of adenosine. This application is significant in evaluating the biocatalytic activity of enzymes like adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).
Environmental Impact Studies
Studies have examined the environmental impact of isopropylphenyladenosine, particularly its toxicity and reactivity in agricultural contexts, such as its effects on the oxidative stress and antioxidant responses in wheat plants (Yin, Jiang, Song, & Yang, 2008).
Bioengineering Applications
Poly(N-isopropyl acrylamide), related to isopropylphenyladenosine, has been widely used in bioengineering for the nondestructive release of biological cells and proteins, indicating the potential of isopropylphenyladenosine derivatives in biomedical applications (Cooperstein & Canavan, 2010).
properties
CAS RN |
29193-86-0 |
---|---|
Molecular Formula |
C19H23N5O4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-propan-2-ylanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(2)24(12-6-4-3-5-7-12)18-14-17(20-9-21-18)23(10-22-14)19-16(27)15(26)13(8-25)28-19/h3-7,9-11,13,15-16,19,25-27H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1 |
InChI Key |
FOQCCKILBKXEHH-NVQRDWNXSA-N |
Isomeric SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
synonyms |
Isopropylphenyladenosine L Phenylisopropyladenosine L-Phenylisopropyladenosine N(6)-Phenylisopropyl-Adenosine Phenylisopropyladenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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